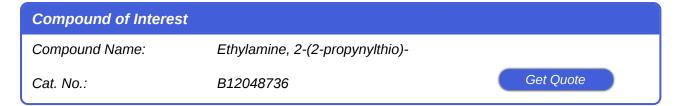


Technical Guide: Physicochemical Properties of 2-(2-propynylthio)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025



For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physicochemical properties of the chemical compound 2-(2-propynylthio)ethylamine. Due to the limited publicly available data, this guide focuses on its chemical characteristics, synthesis, and structural properties. Information regarding its biological activity and related signaling pathways is not available in the current scientific literature.

Core Physicochemical Data

The quantitative data available for 2-(2-propynylthio)ethylamine is summarized in the table below. It is important to note that some of these values are estimated or calculated and have not been experimentally verified in published literature.



Property	Value	Source
Molecular Formula	C₅H∍NS	Vulcanchem
Molecular Weight	115.20 g/mol	Vulcanchem
Boiling Point	180–190°C (estimated)	Vulcanchem
LogP	1.2 (calculated)	Vulcanchem
Solubility	Miscible in water, methanol, ethanol. Limited solubility in hexane (<5 mg/mL).	Vulcanchem
Hydrogen Bond Donors	1	Vulcanchem
Hydrogen Bond Acceptors	2	Vulcanchem
Rotatable Bonds	4	Vulcanchem
Topological Polar Surface Area	52.0 Ų (estimated)	Vulcanchem

Synthesis and Experimental Protocols

The synthesis of 2-(2-propynylthio)ethylamine can be achieved through several routes. The following are detailed methodologies for two primary synthesis pathways.

Thiol-Ene Reaction

This method involves the nucleophilic substitution of a leaving group on an ethylamine derivative by propargylthiol.

Reactants:

- · 2-Chloroethylamine hydrochloride
- Propargylthiol (HC≡C-CH₂-SH)
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)



Protocol:

- Dissolve 2-chloroethylamine hydrochloride and propargylthiol in a polar aprotic solvent such as dimethylformamide (DMF).
- Add a base, for example, potassium carbonate (K₂CO₃), to the reaction mixture to facilitate the deprotonation of the thiol.
- Heat the mixture to approximately 60°C.
- The reaction proceeds via an SN2 mechanism, where the thiolate ion displaces the chloride from the ethylamine backbone.
- Upon completion of the reaction, the product can be isolated and purified using standard laboratory techniques such as extraction and distillation.

This method is reported to have a yield of 72–85% with a purity of ≥95%.

Michael Addition

This alternative route utilizes a radical-initiated reaction.

Reactants:

- Ethylenediamine
- · Propargyl disulfide
- Azobisisobutyronitrile (AIBN)

Protocol:

- Combine ethylenediamine and propargyl disulfide in a suitable reaction vessel.
- Introduce a radical initiator, such as azobisisobutyronitrile (AIBN), to the mixture.
- Conduct the reaction under an inert nitrogen atmosphere to prevent unwanted side reactions.

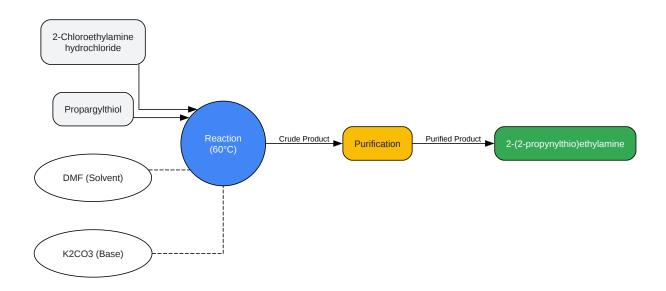


- The reaction mechanism involves the radical addition of the thiol to the propargyl group.
- Following the reaction, the desired product, 2-(2-propynylthio)ethylamine, is isolated and purified.

The Michael Addition route is reported to yield the product in the range of 65–78% with a purity of 90%.

Synthesis Workflow Diagram

The following diagram illustrates the Thiol-Ene reaction pathway for the synthesis of 2-(2-propynylthio)ethylamine.



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Caption: Thiol-Ene Synthesis of 2-(2-propynylthio)ethylamine.



Biological Activity and Signaling Pathways

A thorough search of publicly available scientific literature and patent databases did not yield any information on the biological activity, mechanism of action, or associated signaling pathways for 2-(2-propynylthio)ethylamine. Therefore, a diagram for signaling pathways cannot be provided at this time, as any such representation would be purely speculative and without a scientific basis.

Spectroscopic Data

Limited spectroscopic data has been reported for this compound.

- Infrared (IR) Spectroscopy (cm⁻¹):
 - N-H stretch: 3350–3250 (amine)
 - C≡C stretch: 2100 (alkyne)
 - C-S stretch: 670–590
- Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (CDCl₃, δ ppm):
 - 1.6 (t, 2H, CH₂NH₂)
 - 2.4 (m, 2H, SCH₂)
 - 2.8 (t, 1H, C≡CH)

This technical guide provides a summary of the currently available information on the physicochemical properties of 2-(2-propynylthio)ethylamine. Further experimental studies are required to fully characterize this compound, particularly in the context of its biological activity.

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